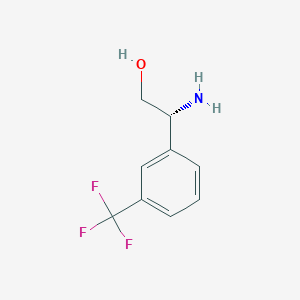

(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” is an important chiral intermediate for the synthesis of novel chemotherapeutic and antiemetic drugs NK-1 receptor antagonists . It has good potential efficacy in treating a range of central and peripheral nervous system depressions .

Synthesis Analysis

The synthesis of “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” can be achieved via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process can be catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the use of carbonyl reductase derived from Leifsonia sp. S749 .Chemical Reactions Analysis

The main chemical reaction involved in the production of “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” is the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone .Applications De Recherche Scientifique

Intermediate for Aprepitant Synthesis

“®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” is a key chiral intermediate for the synthesis of Aprepitant . Aprepitant is a potent human neurokinin-1 (NK-1) receptor antagonist widely administered to cancer patients to prevent nausea and vomiting induced by chemotherapy .

Biocatalytic Synthesis

This compound can be synthesized efficiently through a biocatalytic process. The process involves the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Bio-preparation Method

A bio-preparation method for “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” has been developed. The method involves an asymmetric reduction reaction performed in a liquid reaction system with a compound as a substrate in the presence of a coenzyme under the catalysis of carbonyl reductase .

Enzymatic Synthesis

The compound can also be synthesized through an enzymatic process. Carbonyl reductases cloned into expression vector pET-28a (+) and overexpressed in E. coli BL21 (DE3) can be used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .

Pharmaceutical Industry

“®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” is a valuable chiral building block in the pharmaceutical industry . Its enantiopure form is particularly important for the synthesis of pharmaceuticals, as the different enantiomers of a chiral drug can have different biological activities.

Research on New Biocatalysts

The compound is used in research to identify and study new biocatalysts. For example, a fungal strain showing asymmetric biocatalytic activity of 3,5-bis (trifluoromethyl) acetophenone to its corresponding “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” was isolated from a soil sample .

Safety and Hazards

Orientations Futures

The future directions in the research and application of “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” could involve the development of more efficient and cost-effective processes for its production . For instance, the use of natural deep eutectic solvents (NADESs) in the biocatalytic process shows great potential in enhancing the catalytic efficiency of whole-cell-mediated reduction .

Mécanisme D'action

Target of Action

The primary target of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol, also known as ®-[3,5-bis(trifluoromethyl)phenyl]ethanol or ®-3,5-BTPE, is the neurokinin-1 (NK-1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in the regulation of mood and anxiety .

Mode of Action

®-3,5-BTPE interacts with the NK-1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, substance P. This prevents the transmission of pain signals and other processes mediated by the NK-1 receptor .

Biochemical Pathways

The action of ®-3,5-BTPE affects the pain signaling pathway in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, a key neurotransmitter involved in the transmission of pain signals . This leads to a reduction in perceived pain.

Pharmacokinetics

The pharmacokinetics of ®-3,5-BTPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is synthesized through a biocatalytic process involving the reduction of 3,5-bis(trifluoromethyl)acetophenone . This process could potentially influence its ADME properties.

Result of Action

The molecular and cellular effects of ®-3,5-BTPE’s action primarily involve the reduction of pain signals in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, leading to a decrease in the transmission of these signals .

Action Environment

The action, efficacy, and stability of ®-3,5-BTPE can be influenced by various environmental factors. For instance, the biocatalytic synthesis of ®-3,5-BTPE was found to be more efficient under an oxygen-deficient environment . Additionally, the use of certain solvents, such as choline chloride:trehalose, can enhance the catalytic efficiency of the biotransformation process used to produce ®-3,5-BTPE .

Propriétés

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEIEIUCYFMKJD-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)

![3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2871295.png)

![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)